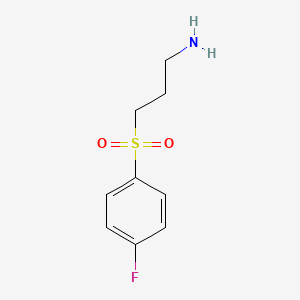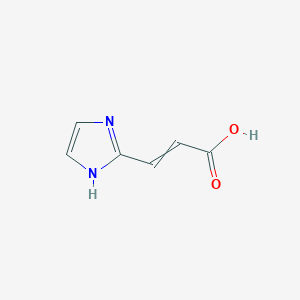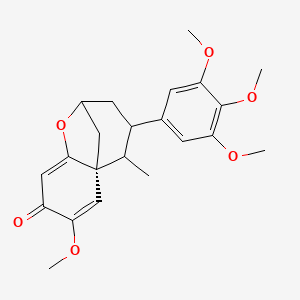
(2S,4S,5R,5aS)-2,3,4,5-Tetrahydro-7-methoxy-5-methyl-4-(3,4,5-trimethoxyphenyl)-8H-2,5a-methano-1-benzoxepin-8-one; Denudatone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple methoxy groups and a tricyclic core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of methoxy groups through methylation reactions. Key steps include:
- Formation of the tricyclic core via cyclization reactions.
- Introduction of methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the tricyclic core can yield dihydro derivatives with altered chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products are dihydro derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways due to its distinct chemical properties.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific biological pathways. Its tricyclic structure may impart unique pharmacological properties.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one involves its interaction with specific molecular targets. The compound’s methoxy groups and tricyclic core enable it to bind to enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic regulation, depending on the biological context.
Comparison with Similar Compounds
- (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one shares similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
- Compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and caffeine also exhibit complex structures with multiple functional groups.
Uniqueness: The uniqueness of (1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0(1),?]dodeca-2,5-dien-4-one lies in its specific arrangement of methoxy groups and the tricyclic core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1S)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12?,14?,15?,22-/m1/s1 |
InChI Key |
JXWKCIXVIBYKKR-JQZQTYQJSA-N |
Isomeric SMILES |
CC1C(CC2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


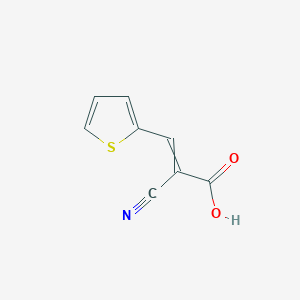
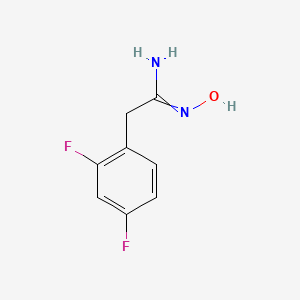
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
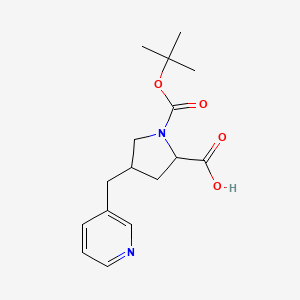

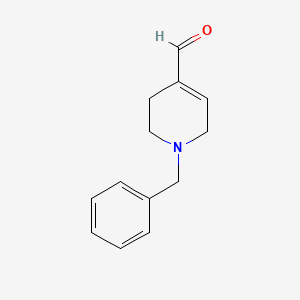
![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)

